Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound with a molecular formula of C7H11N3O2S. This compound is known for its unique structure, which includes a thiazole ring, a hydrazino group, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii .
Mode of Action
Similar thiazole derivatives have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell cycle progression .
Result of Action
Similar thiazole derivatives have been shown to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate. For instance, the compound is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) in dichloromethane to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield the target compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazino group.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-substituted-4-methylthiazole-5-carboxylate: Similar structure but with different substituents on the thiazole ring.
2-Aminothiazole-based compounds: Share the thiazole ring but differ in functional groups and biological activities.
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate: Another thiazole derivative with distinct chemical properties.
Uniqueness
Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazino group, in particular, allows for unique interactions and transformations that are not possible with other similar compounds.
Properties
IUPAC Name |
ethyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-7(10-8)13-5/h3,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDLXADPIMDRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353685 | |
Record name | ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52481-66-0 | |
Record name | ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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